3-amino-N,N,5-trimethylbenzamide

Catalog No.
S820303
CAS No.
1369911-04-5
M.F
C10H14N2O
M. Wt
178.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-amino-N,N,5-trimethylbenzamide

CAS Number

1369911-04-5

Product Name

3-amino-N,N,5-trimethylbenzamide

IUPAC Name

3-amino-N,N,5-trimethylbenzamide

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

InChI

InChI=1S/C10H14N2O/c1-7-4-8(6-9(11)5-7)10(13)12(2)3/h4-6H,11H2,1-3H3

InChI Key

SCTCCXRVXDNVGX-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)N)C(=O)N(C)C

Canonical SMILES

CC1=CC(=CC(=C1)N)C(=O)N(C)C

3-Amino-N,N,5-trimethylbenzamide is a chemical compound with the molecular formula C₁₀H₁₄N₂O. It appears as a white to off-white solid and is soluble in water, with a molecular weight of approximately 214.69 g/mol. The compound features an amino group and a trimethylbenzamide structure, which contribute to its unique chemical properties and potential biological activities. It belongs to the class of organic compounds known as amides, which are recognized for their diverse range of biological activities.

, including:

  • Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: The compound can be reduced to form amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Electrophilic Substitution: The benzene ring can participate in electrophilic substitution reactions such as nitration, sulfonation, and halogenation, typically requiring reagents like nitric acid or sulfuric acid under controlled conditions.

Research indicates that 3-amino-N,N,5-trimethylbenzamide exhibits various biological activities. It has potential applications in pharmaceutical research due to its structural features that allow for interactions within biological systems. The specific mechanisms of action are still under investigation, but its interaction with enzymes and receptors suggests it may serve as an inhibitor or activator in biochemical pathways. Further studies are necessary to elucidate its therapeutic potential in clinical settings.

The synthesis of 3-amino-N,N,5-trimethylbenzamide typically involves several steps:

  • Starting Material: The process begins with appropriate precursors such as 5-methylbenzoic acid.
  • Formation of Amide Bond: The reaction involves coupling the amine with the acid derivative under acidic conditions to form the amide bond.
  • Purification: The final product is purified through recrystallization or other suitable purification techniques to ensure high yield and purity.

This method allows for efficient laboratory-scale production and is adaptable for industrial applications.

3-Amino-N,N,5-trimethylbenzamide has numerous applications across different fields:

  • Pharmaceutical Research: It serves as a building block for synthesizing more complex organic molecules and drug candidates.
  • Biological Studies: Utilized in enzyme interaction studies and protein-ligand binding investigations.
  • Industry: Employed in the production of specialty chemicals and intermediates for various industrial processes.

Interaction studies involving 3-amino-N,N,5-trimethylbenzamide focus on its binding affinity to various biological targets. Understanding these interactions is crucial for predicting the compound's behavior in biological systems and optimizing its therapeutic use. Research aims to clarify how this compound interacts with specific enzymes or receptors, which could inform its potential applications in drug development.

Similar Compounds

Several compounds share structural similarities with 3-amino-N,N,5-trimethylbenzamide. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarity IndexUnique Features
4-Amino-N,N,3-trimethylbenzamide953739-92-90.98Different position of amino group; potential use in similar applications.
4-Amino-N-(2-diethylaminoethyl)benzamide51-06-90.88Contains diethylamino group; may exhibit different pharmacological properties.
5-Amino-2-methylisoindoline-1,3-dione2307-00-80.88Isoindoline core; potential applications in different therapeutic areas.
N,N-Diethylamino-N-(4-methylphenyl)acetamideNot specified0.85Contains diethylamino group; different pharmacodynamics compared to trimethyl derivatives.

These compounds illustrate the diversity within this chemical class while emphasizing the unique structural characteristics of 3-amino-N,N,5-trimethylbenzamide that may influence its biological activity and therapeutic potential .

XLogP3

1.1

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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